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Compound of Interest

Compound Name: (S)-GLPG0974

Cat. No.: B10861163

This guide provides a detailed, data-driven comparison of two investigational compounds, (S)-
GLPG0974 and ziritaxestat (GLPG1690), developed by Galapagos NV. While both molecules
have been evaluated for inflammatory and fibrotic diseases, they target distinct signaling
pathways. This document is intended for researchers, scientists, and drug development
professionals, offering a comprehensive overview of their mechanisms of action, experimental
data, and clinical findings.

Overview and Mechanism of Action

(S)-GLPGO0974 is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2),
also known as GPR43.[1][2] FFAZ2 is a G-protein coupled receptor activated by short-chain fatty
acids (SCFAs) like acetate and propionate.[3] By blocking this receptor, (S)-GLPG0974 aims to
inhibit the activation and migration of neutrophils, key immune cells involved in inflammatory
processes.[1][3] Its development was primarily focused on inflammatory conditions such as
ulcerative colitis.[4]

Ziritaxestat (GLPG1690), on the other hand, is a selective inhibitor of the enzyme autotaxin
(ATX).[5] Autotaxin is a secreted lysophospholipase D that converts lysophosphatidylcholine
(LPC) into lysophosphatidic acid (LPA).[6] LPA is a bioactive signaling lipid that, through its
receptors (LPARS), mediates a variety of cellular processes, including cell proliferation,
migration, and survival.[6] Elevated levels of ATX and LPA are associated with fibrotic diseases,
and ziritaxestat was investigated as a potential treatment for idiopathic pulmonary fibrosis (IPF)
and systemic sclerosis.[5][6]
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In Vitro Potency

The following table summarizes the in vitro potency of (S)-GLPG0974 and ziritaxestat against
their respective targets.

Compound Target Assay IC50 Reference
Inhibition of
Free Fatty Acid acetate-induced
(S)-GLPG0974 Receptor 2 calcium 9 nM [7]
(FFA2/GPR43) mobilization in
HEK293 cells

Ziritaxestat

Autotaxin (ATX) Enzymatic assay 131 nM [7]
(GLPG1690)

Signaling Pathways

The distinct mechanisms of action of (S)-GLPG0974 and ziritaxestat are best understood by
examining their respective signaling pathways.
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Caption: (S)-GLPG0974 antagonizes the FFA2 receptor, blocking downstream signaling.
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Caption: Ziritaxestat inhibits autotaxin, reducing LPA production and signaling.

Pharmacokinetics
A summary of key pharmacokinetic parameters for both compounds in humans is presented
below.
Parameter (S)-GLPG0974 Ziritaxestat (GLPG1690)
Route of Administration Oral Oral
) o Good and dose-proportional
Bioavailability 54%][8][9]

exposure up to 400 mg daily[3]

Metabolism

Primarily metabolized by
CYP3A4[9]

Elimination

Majority of the dose recovered
in feces (77%)[8][9]

Clinical Dose Range Studied

Single doses up to 250 mg;
multiple daily doses up to 400

mg[3]

200 mg and 600 mg once daily
in Phase 3[2][10]

Clinical Development and Outcomes
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(S)-GLPG0974

(S)-GLPG0974 progressed to a Phase 2a proof-of-concept study in patients with mild to
moderate ulcerative colitis.[4]

Phase 1 Studies (NCT01496937, NCT01721980): In healthy volunteers, (S)-GLPG0974 was
found to be safe and well-tolerated with single doses up to 250 mg and multiple daily doses
up to 400 mg for 14 days.[3] It demonstrated good and dose-proportional plasma exposure
and showed a substantial and sustained inhibition of acetate-stimulated neutrophil activation.

[3]

Phase 2a Study (NCT01829321): This study evaluated the safety and efficacy of 200 mg of
(S)-GLPGO0974 administered twice daily for 4 weeks in 45 patients with ulcerative colitis.[4]
[11] While the drug was well-tolerated and safe, and biomarkers indicated a reduction in
neutrophil activation and influx, there were no significant differences in clinical response,
remission, or mucosal healing rates compared to placebo.[11]

Ziritaxestat (GLPG1690)

Ziritaxestat's clinical development was focused on idiopathic pulmonary fibrosis (IPF).

Phase 1 Study (NCT02179502): In healthy male volunteers, single and multiple ascending
doses of ziritaxestat were safe and well-tolerated, with a favorable pharmacokinetic profile. A
dose-dependent decrease in LPA levels was observed, confirming target engagement.

Phase 2a FLORA Study (NCT02738801): In 23 adults with IPF, a 600 mg daily dose of
ziritaxestat for 12 weeks was generally safe and well-tolerated. The study suggested a
potential to prevent lung function decline as measured by forced vital capacity (FVC).

Phase 3 ISABELA 1 & 2 Studies (NCT03711162, NCT03733444): These two identically
designed, large-scale trials evaluated the efficacy and safety of 200 mg and 600 mg of
ziritaxestat daily in over 1,500 IPF patients.[2][10] The primary endpoint was the annual rate
of decline in FVC at 52 weeks.[2][10] The trials were prematurely terminated based on the
recommendation of an independent data and safety monitoring committee, which concluded
that the benefit-risk profile of ziritaxestat no longer supported continuing the studies.[5]
Ziritaxestat did not show a significant improvement in the rate of FVC decline compared to
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placebo.[2][10] Furthermore, an increase in all-cause mortality was observed in the
ziritaxestat arms compared to placebo in one of the trials.[2][10]

Experimental Protocols
Neutrophil Activation Assay for (S)-GLPG0974

This pharmacodynamic assay was used to demonstrate target engagement of (S)-GLPG0974
in clinical trials.[3]

Whole Blood Collection - Ex vivo stimulation Staining with fluorescently B G A s acmi?:srzn;:) nteon;)(c?::st;on
(from subjects) with Sodium Acetate labeled anti-CD11b antibody 8 Y Y o npeulrr}ophilz

Click to download full resolution via product page

Caption: Workflow for the neutrophil activation assay.

Methodology:

Whole blood samples are collected from subjects dosed with (S)-GLPG0974 or placebo.

e The blood is stimulated ex vivo with sodium acetate, an FFA2 agonist, to induce neutrophil
activation.[3]

o The cells are then stained with a fluorescently labeled monoclonal antibody specific for the
activated epitope of CD11b, a marker of neutrophil activation.[3]

o The expression of the activated CD11b epitope on the surface of neutrophils is quantified
using flow cytometry.[3]

e Inhibition of CD11b expression in the presence of (S)-GLPG0974 indicates target
engagement.[3]

Autotaxin Inhibition Assay for Ziritaxestat

Target engagement for ziritaxestat was determined by measuring the plasma concentration of
its product, lysophosphatidic acid (LPA), specifically LPA C18:2.[10] A general protocol for an in
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vitro autotaxin enzymatic assay is described below.

Prepare Reagents:

- Recombinant ATX

- LPC Substrate >

- Test Compound (Ziritaxestat)
- Assay Buffer

Incubate ATX with
Test Compound

Calculate % Inhibition
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to initiate reaction

Quantify LPA production
(e.g., LC-MS/MS)
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Caption: General workflow for an autotaxin inhibition assay.
Methodology:

o Recombinant human autotaxin is pre-incubated with varying concentrations of the test
inhibitor (e.g., ziritaxestat) in an appropriate assay buffer.

e The enzymatic reaction is initiated by the addition of the substrate, lysophosphatidylcholine
(LPC).

e The reaction is allowed to proceed for a defined period at a controlled temperature (e.g.,
37°C).

o The reaction is terminated, for example, by the addition of a strong acid or organic solvent.

e The amount of LPA produced is quantified using a suitable detection method, such as liquid
chromatography-tandem mass spectrometry (LC-MS/MS).

» The percentage of inhibition at each inhibitor concentration is calculated relative to a control
without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response

curve.

Summary and Conclusion

(S)-GLPGO0974 and ziritaxestat (GLPG1690) are two distinct small molecules targeting different
pathways implicated in inflammation and fibrosis. (S)-GLPG0974, an FFA2 antagonist, showed
promise in early clinical studies by effectively inhibiting neutrophil activation. However, in a
Phase 2a trial for ulcerative colitis, this did not translate into significant clinical efficacy.
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Ziritaxestat, an autotaxin inhibitor, was advanced to Phase 3 for the treatment of IPF based on
a strong scientific rationale and encouraging Phase 2a data. Ultimately, the large-scale clinical
trials failed to demonstrate efficacy and raised safety concerns, leading to the discontinuation
of its development.

This comparative guide highlights the importance of robust preclinical and early clinical data to
support the progression of drug candidates. While both (S)-GLPG0974 and ziritaxestat
demonstrated target engagement, their clinical outcomes underscore the complexity of
translating modulation of a specific biological pathway into meaningful therapeutic benefit in
complex human diseases. The detailed experimental data and methodologies provided herein
serve as a valuable resource for researchers working on related targets and disease areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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